molecular formula C10H7FN2O3 B6385302 (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine CAS No. 1261985-93-6

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine

Cat. No.: B6385302
CAS No.: 1261985-93-6
M. Wt: 222.17 g/mol
InChI Key: JUVVBBDDUYUAPK-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by the presence of hydroxyl and fluoro groups attached to the phenyl and pyrimidine rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl and fluoro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 4-Fluorophenylboronic acid
  • Methyl 4-fluorobenzoate

Uniqueness

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and fluoro groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-3-5(1-2-8(7)14)6-4-12-10(16)13-9(6)15/h1-4,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVVBBDDUYUAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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